2-methoxy-5-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}pyridine
Description
Properties
IUPAC Name |
(6-methoxypyridin-3-yl)-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S/c1-19-10-7-17-16(19)25(22,23)13-5-8-20(9-6-13)15(21)12-3-4-14(24-2)18-11-12/h3-4,7,10-11,13H,5-6,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJOCRVNBKAINBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CN=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}pyridine typically involves multi-step organic reactions. The key steps include the formation of the imidazole ring, sulfonylation, and coupling with the piperidine and pyridine rings. Common reagents used in these reactions include acyl chlorides, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or pyridine rings, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-methoxy-5-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving imidazole-containing drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts
Mechanism of Action
The mechanism of action of 2-methoxy-5-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}pyridine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, affecting their activity. The sulfonyl group may also play a role in modulating the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
SCH 66712 [5-Fluoro-2-[4-[(2-Phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine]
- Structure : Shares a piperazinyl (vs. piperidine in the target compound) and imidazole core.
- Activity : Potent mechanism-based CYP2D6 inhibitor (KI = 0.55 µM, kinact = 0.32 min⁻¹ for recombinant CYP2D6) with partial selectivity over CYP3A4, CYP2C9, and CYP2C19 .
N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine
- Structure : Features a bipyridine-imidazole hybrid without sulfonyl or piperidine groups.
- Key Differences : The absence of a sulfonyl group limits its enzyme-targeting capability compared to the target compound.
2-(((4-(2-Methoxyphenoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole
- Structure : Contains a sulfinyl (vs. sulfonyl) group and a benzimidazole core.
- Synthesis : Oxidized with m-CPBA, indicating sulfinyl groups are less stable than sulfonyl groups .
- Key Differences : The sulfinyl group may reduce metabolic stability compared to the sulfonyl group in the target compound.
I-BET469
- Structure: Benzimidazole-pyridinone hybrid with morpholino and dimethoxypropan substituents.
- Key Differences: The pyridinone core and morpholino group diverge significantly from the target’s methoxy-pyridine and piperidine motifs.
1-(Adamantane-1-carbonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine
- Structure : Shares the imidazole-sulfonyl-piperidine motif but replaces the methoxy-pyridine with an adamantane-carbonyl group.
- Properties : Adamantane increases lipophilicity, likely enhancing CNS penetration compared to the target compound .
Structural-Activity Relationship (SAR) Analysis
| Feature | Target Compound | SCH 66712 | N-[4-(1-Methyl...] |
|---|---|---|---|
| Core Structure | Pyridine-piperidine-imidazole | Pyrimidine-piperazine-imidazole | Bipyridine-imidazole |
| Sulfonyl/Sulfinyl | Sulfonyl (enhanced stability) | Absent | Absent |
| Key Substituents | Methoxy, carbonyl | Fluoro, benzyl | Aromatic amine |
| Molecular Weight | 391.5 g/mol | ~400 g/mol (estimated) | ~350 g/mol (estimated) |
| Enzyme Inhibition | Potential CYP2D6 modulation (inferred) | Confirmed CYP2D6 inhibition | Antimicrobial activity |
Biological Activity
2-Methoxy-5-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}pyridine is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a methoxy group and a piperidine moiety linked to an imidazole sulfonamide. The structural formula can be represented as follows:
Table 1: Key Structural Components
| Component | Description |
|---|---|
| Pyridine | Aromatic ring with nitrogen atom |
| Methoxy Group | -OCH₃ substituent |
| Piperidine | Saturated six-membered nitrogen ring |
| Imidazole Sulfonamide | Five-membered ring with sulfonyl group |
Anticancer Activity
Recent studies have indicated that derivatives of pyridine compounds, including this compound, exhibit significant anticancer properties. Research has shown that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Study: Inhibition of Cancer Cell Lines
In a study evaluating the anticancer effects of this compound, it was found to inhibit the growth of several cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The half-maximal inhibitory concentration (IC50) values were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| MCF-7 | 15.3 |
| A549 | 10.8 |
These results suggest that the compound has potent anticancer activity, particularly against lung and cervical cancer cells.
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties. Studies have shown that it can reduce the production of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases.
The anti-inflammatory effects are believed to be mediated through the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which are crucial in regulating immune responses and inflammation.
Antimicrobial Activity
Preliminary evaluations have indicated that this compound possesses antimicrobial properties against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
Table 2: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 25 µg/mL |
| Staphylococcus aureus | 30 µg/mL |
These findings highlight the compound's potential as an antimicrobial agent.
Q & A
Q. What synthetic methodologies are recommended for preparing 2-methoxy-5-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}pyridine?
The synthesis typically involves multi-step reactions, starting with the functionalization of piperidine and imidazole precursors. A common approach includes:
- Sulfonylation : Reacting 1-methyl-1H-imidazole-2-sulfonyl chloride with piperidine derivatives under basic conditions (e.g., NaOH in dichloromethane) to form the sulfonylpiperidine intermediate .
- Carbonylation : Coupling the sulfonylpiperidine with a methoxy-pyridine carbonyl group using coupling agents like EDCl or HOBt. Reaction optimization (e.g., temperature, solvent polarity) is critical for yield improvement .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity, validated via HPLC .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy group at pyridine C2, sulfonylpiperidine linkage) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns .
- X-ray Crystallography : If single crystals are obtained, SHELX programs (e.g., SHELXL) refine the crystal structure to resolve ambiguities in stereochemistry .
Q. What safety protocols are essential for handling this compound in lab settings?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact (classified as Category 2 skin/eye irritant) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., sulfonyl chlorides) .
- Spill Management : Neutralize acidic/basic residues with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can synthetic yields be optimized for the sulfonylation step?
- Solvent Selection : Replace dichloromethane with THF or DMF to enhance solubility of polar intermediates .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate sulfonylation kinetics .
- Reaction Monitoring : Use TLC or in-situ IR to track reaction progress and terminate at peak conversion .
Q. How to address discrepancies in biological activity data across studies?
- Purity Analysis : Validate compound purity via HPLC-MS to rule out impurities (e.g., unreacted starting materials) as confounding factors .
- Solubility Adjustments : Test bioavailability in different buffers (e.g., PBS with 0.1% DMSO) to ensure consistent assay conditions .
- Metabolite Profiling : LC-MS/MS to identify degradation products that may interfere with activity .
Q. What computational strategies predict binding interactions of this compound with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with imidazole-recognizing enzymes (e.g., cytochrome P450). Focus on the sulfonyl group’s hydrogen-bonding potential .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes under physiological conditions .
Q. How does thermal stability impact formulation development?
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (typically >200°C for similar sulfonamides) .
- Excipient Compatibility : Screen with common stabilizers (e.g., lactose, PVP) via DSC to identify interactions affecting shelf life .
Q. What strategies resolve ambiguities in stereochemical assignments?
Q. How to troubleshoot low yields during the carbonylation step?
Q. What analytical methods validate the absence of genotoxic impurities?
- Ames Test : Assess mutagenicity of residual intermediates (e.g., imidazole derivatives) using Salmonella strains .
- LC-UV/Vis : Quantify impurities at ppm levels using validated methods with LOQ < 0.1% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
